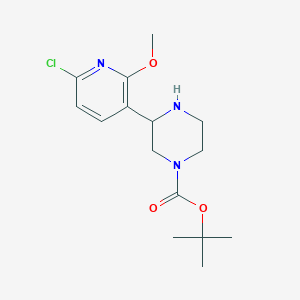![molecular formula C13H15N3O B2650437 3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one CAS No. 1338683-56-9](/img/structure/B2650437.png)
3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a heterocyclic organic compound that has been widely studied for its potential in various scientific research applications. This compound is also known as HT-0712 and has a molecular formula of C16H18N4O.5]dec-3-en-2-one.
Scientific Research Applications
Antipsychotic Agents : A derivative of 3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one, specifically 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one, has been shown to possess antipsychotic profiles. This was evident in biochemical and behavioral pharmacological test models, suggesting potential use in treating psychiatric disorders (Wise et al., 1985).
Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibitors : Derivatives containing the triazaspiro[4.5]dec-8-ene benzylidine and thiazolidinone ring systems have shown potential as epidermal growth factor receptor inhibitors and exhibited moderate antiproliferative activity against breast cancer cell lines (Fleita et al., 2013).
Opioid Receptor Modulators : Some N-biarylalkyl derivatives of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones demonstrated enhanced affinity for the mu-opioid receptor, suggesting their potential application in pain management and addiction treatment (Jordan et al., 2005).
Ultrasound-Assisted Synthesis : The ultrasound-assisted synthesis method for creating 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives has been developed. This method offers environmental friendliness, energy efficiency, and greater selectivity (Velupula et al., 2021).
Bradykinin B2 Receptor Antagonist : A novel bradykinin B2 receptor antagonist containing the 1,3,8-triazaspiro[4,5]decan-4-one ring system demonstrated significant and long-lasting inhibition of induced rat paw oedema, suggesting potential in anti-inflammatory treatments (de Campos et al., 1996).
properties
IUPAC Name |
3-phenyl-1,4,9-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-12-11(10-5-2-1-3-6-10)15-13(16-12)7-4-8-14-9-13/h1-3,5-6,14H,4,7-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQAYSKKSSLSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)NC(=O)C(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2650357.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2650358.png)


![(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2650364.png)


![3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2650372.png)

![(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid](/img/structure/B2650374.png)

